molecular formula C11H11BrFNO B1527545 2-bromo-N-cyclobutyl-5-fluorobenzamide CAS No. 1249204-78-1

2-bromo-N-cyclobutyl-5-fluorobenzamide

Cat. No. B1527545
CAS RN: 1249204-78-1
M. Wt: 272.11 g/mol
InChI Key: BPPNORYODSUKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-cyclobutyl-5-fluorobenzamide, or 2-Br-NCFB, is a synthetic organic compound that has been studied for its potential applications in various areas, such as organic synthesis, drug development, and biochemistry. This compound is a derivative of benzamide, a type of organic compound that contains an amide group and a benzene ring. It has been used as a starting material in the synthesis of a variety of compounds, including drugs and other organic compounds. Additionally, 2-Br-NCFB has been studied for its potential application in drug development, biochemistry, and other areas due to its unique properties.

Scientific Research Applications

2-Br-NCFB has been studied for its potential applications in various areas. For example, it has been used as a starting material in the synthesis of a variety of compounds, including drugs and other organic compounds. Additionally, it has been used in the synthesis of a variety of drugs, such as antifungal agents and anti-inflammatory drugs. Additionally, it has been used in the synthesis of a variety of peptides, such as peptide hormones and peptide antibiotics.

Mechanism of Action

The mechanism of action of 2-Br-NCFB is not well understood. However, it is believed to be involved in the formation of a variety of compounds, such as peptides, through the formation of an amide bond. Additionally, it is believed to be involved in the formation of a variety of drug molecules, through the formation of a benzamide group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-NCFB are not well understood. However, it has been shown to have a variety of effects on cells, including the inhibition of cell growth and the induction of apoptosis. Additionally, it has been shown to have a variety of effects on enzymes, including the inhibition of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

2-Br-NCFB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is a highly reactive compound and must be handled with care. Additionally, it is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

The potential applications of 2-Br-NCFB are numerous and are likely to increase as more research is conducted. Possible future directions include the development of new drugs and other compounds based on the structure of 2-Br-NCFB, the study of its biochemical and physiological effects, and the exploration of its potential applications in other areas, such as organic synthesis and biochemistry. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential uses in drug development.

properties

IUPAC Name

2-bromo-N-cyclobutyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPNORYODSUKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclobutyl-5-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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